ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12,15-Hexadecatetraenoic acid-ethyl ester is a polyunsaturated fatty acid ester. It is known for its potential health benefits, particularly in reducing plasma triglyceride levels. This compound is an orally active n-1 polyunsaturated fatty acid and has been studied for its effects on lipid content and fatty acid composition in the blood and organs of mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,9,12,15-Hexadecatetraenoic acid-ethyl ester can be synthesized from fish oil, which is rich in polyunsaturated fatty acids. The process involves transesterification of fish oil to produce fatty acid methyl esters, followed by high-speed counter-current chromatography (HSCCC) to isolate the desired ester . The reaction conditions typically involve the use of ethanol as a solvent and a catalyst such as sodium methoxide to facilitate the transesterification process.
Industrial Production Methods
Industrial production of 6,9,12,15-Hexadecatetraenoic acid-ethyl ester involves large-scale extraction and purification from fish oil. The process includes transesterification, followed by chromatographic separation to isolate the ester. The purified ester is then subjected to quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
6,9,12,15-Hexadecatetraenoic acid-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
6,9,12,15-Hexadecatetraenoic acid-ethyl ester has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.
Industry: Used in the formulation of dietary supplements and functional foods aimed at improving lipid profiles.
Mechanism of Action
The mechanism of action of 6,9,12,15-Hexadecatetraenoic acid-ethyl ester involves its incorporation into lipid metabolism pathways. It is believed to reduce plasma triglyceride levels by modulating the activity of enzymes involved in lipid synthesis and breakdown. The compound may also influence the expression of genes related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid known for its cardiovascular benefits.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with significant roles in brain health and cardiovascular function.
6,9,12,15-Octadecatetraenoic acid: A similar polyunsaturated fatty acid with potential health benefits.
Uniqueness
6,9,12,15-Hexadecatetraenoic acid-ethyl ester is unique due to its specific structure and the presence of a double bond at the terminal carbon. This structural feature may contribute to its distinct biological activities and potential health benefits .
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12- |
InChI Key |
SLXBQEDLVODPNT-QNEBEIHSSA-N |
Isomeric SMILES |
CCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C |
Canonical SMILES |
CCOC(=O)CCCCC=CCC=CCC=CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.